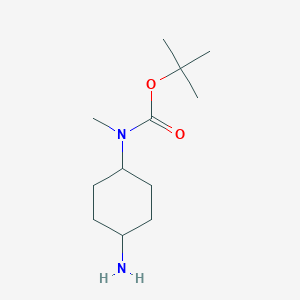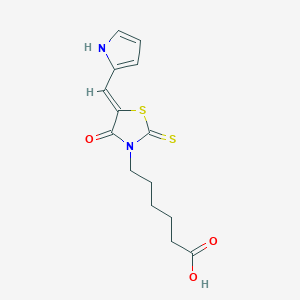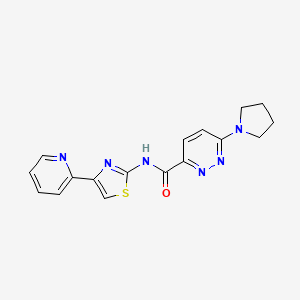![molecular formula C24H23N3O2S2 B2526825 3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370855-38-2](/img/structure/B2526825.png)
3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide" is a member of the quinoline carboxamides family, which has been the focus of research due to their potential pharmacological properties. Quinoline carboxamides have been explored for their ability to inhibit various enzymes and receptors, which makes them valuable in the development of new therapeutic agents. For instance, novel 3-quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing potential for oral administration and efficacy in disease models when combined with DNA damage-inducing agents . Similarly, 4-(phenylamino)quinoline-3-carboxamides have been synthesized and evaluated for their ability to inhibit gastric H+/K+-ATPase, demonstrating antisecretory activity and potential as antiulcer agents .
Synthesis Analysis
The synthesis of quinoline carboxamide derivatives typically involves the condensation of aniline derivatives with N-substituted 4-chloroquinoline-3-carboxamides. The latter are obtained from the treatment of 4(1H)-quinolinone-3-carboxylic acid with thionyl chloride . This method allows for the introduction of various substituents on the quinoline nucleus, enabling the fine-tuning of the compound's pharmacological profile. The synthesis process is crucial for producing compounds with high purity and yield, which are essential for subsequent biological testing and potential therapeutic use.
Molecular Structure Analysis
The molecular structure of quinoline carboxamides is characterized by the presence of a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The carboxamide group attached to the quinoline nucleus is a key functional group that influences the compound's interaction with biological targets. Substituents on the quinoline and carboxamide moieties, such as ethoxyphenyl and thiophenyl groups, can significantly affect the binding affinity and selectivity towards specific enzymes or receptors .
Chemical Reactions Analysis
Quinoline carboxamides can participate in various chemical reactions due to the reactive sites present in their structure. The carboxamide group can engage in hydrogen bonding, which is important for the interaction with biological targets. Additionally, the presence of substituents like the ethoxyphenyl and thiophenyl groups can undergo metabolic transformations in vivo, affecting the compound's pharmacokinetics and pharmacodynamics. The reactivity of these compounds is a key consideration in drug design, as it influences their stability, solubility, and overall biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline carboxamides, such as solubility, stability, and lipophilicity, are determined by their molecular structure. These properties are critical for the compound's bioavailability and therapeutic efficacy. For example, the introduction of methoxymethyl and pyridinyl groups has been shown to enhance the oral bioavailability of ATM kinase inhibitors . Similarly, the potency and selectivity of gastric H+/K+-ATPase inhibitors are influenced by the nature of the substituents on the quinoline nucleus . Understanding these properties is essential for the optimization of quinoline carboxamides as drug candidates.
科学的研究の応用
Synthesis and Cytotoxicity
Researchers have synthesized derivatives related to the specified compound, investigating their antiproliferative activity against cancer cell lines. For instance, derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine were synthesized and tested for their cytotoxicity, showing promising activity against specific cancer cell lines, highlighting their potential in cancer therapy (Hung et al., 2014).
Antimicrobial Activity
Another area of research involves the antimicrobial properties of quinoline derivatives. Novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated as antimicrobial agents, demonstrating their utility in combating microbial infections (Holla et al., 2006).
ATM Kinase Inhibition
Derivatives of 3-quinoline carboxamides, structurally related to the compound , have been optimized as selective inhibitors of the ATM kinase, showing potential in enhancing the efficacy of cancer treatments (Degorce et al., 2016).
Anti-Tubercular Agents
Quinoline derivatives containing amino carbinols were designed and synthesized as potential anti-tubercular agents, demonstrating in vitro antitubercular activity and offering a new approach to tuberculosis treatment (Karkara et al., 2020).
Optical and Electronic Applications
The compound and its derivatives have been explored for their optical and electronic properties as well, with research focused on the synthesis of quinoxaline, thiazine, and oxazine analogs for potential use in material science and electronic applications (Dixon et al., 2005).
特性
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-2-29-15-11-9-14(10-12-15)26-23(28)22-21(25)20-19(18-8-5-13-30-18)16-6-3-4-7-17(16)27-24(20)31-22/h5,8-13H,2-4,6-7,25H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMUOMQHQKEXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C4=C(CCCC4)N=C3S2)C5=CC=CS5)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)



![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2526751.png)
![3-Ethoxy-4-[(2-hydroxyethyl)amino]-3-cyclobuten-1,2-dione](/img/structure/B2526753.png)
![4-acetyl-N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)benzamide hydrochloride](/img/structure/B2526754.png)
![3-{(Z)-1-[2-(trifluoromethyl)anilino]ethylidene}dihydro-2-furanone](/img/structure/B2526756.png)



